N-(sec-Butyl)tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

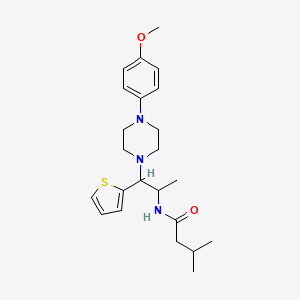

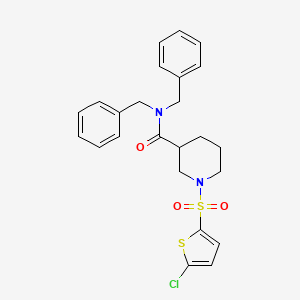

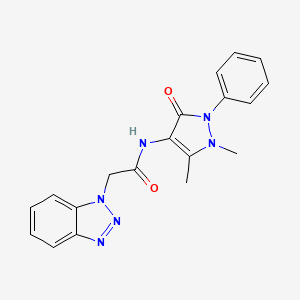

“N-(sec-Butyl)tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride” is a chemical compound with the CAS Number: 1052420-41-3 . It has a molecular weight of 227.76 . The IUPAC name for this compound is N-(sec-butyl)tetrahydro-3-thiophenamine 1,1-dioxide hydrochloride . This compound is typically in solid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H17NO2S.ClH/c1-3-7(2)9-8-4-5-12(10,11)6-8;/h7-9H,3-6H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

“N-(sec-Butyl)tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride” is a solid compound . It has a molecular weight of 227.76 .Applications De Recherche Scientifique

Applications in Water Treatment and Environmental Remediation

Research indicates that sulfur-containing compounds, similar to N-(sec-Butyl)tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride, can react with oxidants used in water treatment processes. For instance, studies have shown that chloramine, a common disinfectant, can react with amine or amide functions in amino acids, leading to the formation of chlorinated by-products. These reactions highlight the potential of such compounds in understanding and optimizing water treatment processes to minimize the formation of harmful by-products (Rice & Gomez-Taylor, 1986).

Advanced Oxidation Processes for Degradation of Hazardous Compounds

Amines and sulfur-containing compounds play a significant role in the degradation of hazardous substances through advanced oxidation processes (AOPs). Research focusing on the degradation of nitrogen-containing compounds, such as dyes and pesticides, has highlighted the effectiveness of AOPs. These studies provide insights into the potential application of N-(sec-Butyl)tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride in environmental remediation, particularly in treating water contaminated with nitrogenous organic compounds (Bhat & Gogate, 2021).

Synthesis and Structural Analysis of Sulfur-Containing Compounds

The synthesis and structural properties of sulfur-containing compounds, akin to the subject compound, are crucial in developing new materials with specific functionalities. Research into novel synthetic routes and the resulting products' spectroscopic and structural properties provides a foundation for understanding how N-(sec-Butyl)tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride could be utilized in creating materials with desired chemical and physical properties (Issac & Tierney, 1996).

Extraction and Separation Processes

The interaction of amine functionalities with metals and other compounds is essential in extraction and separation technologies. For instance, research on the separation of niobium and tantalum using solvent extraction highlighted the role of amines in such processes. This suggests potential applications of N-(sec-Butyl)tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride in developing more efficient and selective extraction and separation methods for metals and other valuable materials (Nguyen & Lee, 2018).

Propriétés

IUPAC Name |

N-butan-2-yl-1,1-dioxothiolan-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2S.ClH/c1-3-7(2)9-8-4-5-12(10,11)6-8;/h7-9H,3-6H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXWFBNUFUMAENN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1CCS(=O)(=O)C1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(sec-Butyl)tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(5-Methyl-2-furyl)methyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2524852.png)

![7-ethyl-8-methyl-N-(3-(2-methylthiazol-4-yl)phenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2524854.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2524859.png)

![6-Ethyl-2-(4-fluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2524860.png)